molecular formula C18H22BrN B12173146 [(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine

[(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine

Cat. No.: B12173146
M. Wt: 332.3 g/mol
InChI Key: QFINZPOGDOXUPN-UHFFFAOYSA-N
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Description

[(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine is a compound that combines the adamantane structure with a bromophenyl group. Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to its derivatives. The bromophenyl group adds further reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine typically involves the reaction of adamantane derivatives with bromophenyl compounds. One common method is the reductive amination of adamantane-1-carbaldehyde with 4-bromoaniline under Leuckart-Wallach conditions . This reaction requires high temperatures (around 160°C) and can be catalyzed by metal complexes to improve yield and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent quality and high yield. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

[(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine involves its interaction with specific molecular targets. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their activity. The bromophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound, known for its rigid structure and stability.

    Bromantane: A derivative with similar pharmacological properties.

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

Uniqueness

[(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine is unique due to the combination of the adamantane and bromophenyl groups, which impart distinct physical and chemical properties. This combination allows for a wide range of applications and potential therapeutic effects that are not observed in simpler adamantane derivatives .

Properties

Molecular Formula

C18H22BrN

Molecular Weight

332.3 g/mol

IUPAC Name

N-(1-adamantylmethyl)-1-(4-bromophenyl)methanimine

InChI

InChI=1S/C18H22BrN/c19-17-3-1-13(2-4-17)11-20-12-18-8-14-5-15(9-18)7-16(6-14)10-18/h1-4,11,14-16H,5-10,12H2

InChI Key

QFINZPOGDOXUPN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN=CC4=CC=C(C=C4)Br

Origin of Product

United States

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